3-(4-Cyano-3-fluorophenyl)benzoic acid
Description
Structural Characterization of 3-(4-Cyano-3-fluorophenyl)benzoic Acid
Molecular Architecture and Crystallographic Analysis
This compound (CAS: 1393441-83-2) is a fluorinated benzoic acid derivative with a molecular formula of $$ \text{C}{14}\text{H}8\text{FNO}_2 $$ and a molecular weight of 241.22 g/mol. Its structure comprises a benzoic acid core substituted with a 4-cyano-3-fluorophenyl group. The cyano (-CN) and fluorine (-F) substituents introduce electronic and steric effects critical for its reactivity and crystal packing.
Crystallographic studies of structurally related compounds reveal key geometric features. For example, in 4-cyano-3-fluorophenyl esters, dihedral angles between aromatic rings typically range from 38° to 57°, influenced by substituent positions and intermolecular interactions. The benzoic acid moiety participates in hydrogen bonding (C—H⋯O) and π–π stacking interactions, stabilizing the crystal lattice. In similar systems, such interactions form S(9) chains or inversion dimers, as observed in 4-cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate.
Table 1: Key Crystallographic Parameters in Related Systems
| Parameter | Value (Example) | Source |
|---|---|---|
| Dihedral angle (rings) | 38.14°–57.76° | |
| C—H⋯O bond length | ~2.5–3.0 Å | |
| π–π stacking distance | ~3.9 Å |
Spectroscopic Identification Techniques
Infrared (IR) Spectral Signatures
Infrared spectroscopy provides critical evidence for functional group identification. For this compound, characteristic absorption bands include:
| Functional Group | Absorption Region (cm⁻¹) | Assignment |
|---|---|---|
| O—H (carboxylic acid) | 2500–3000 (broad) | O—H stretching |
| C=O (carboxylic acid) | 1680–1700 | C=O stretching |
| C≡N (cyano) | 2220–2240 | C≡N stretching |
| C—F (aromatic) | 1100–1250 | C—F stretching |
These signatures align with fluorinated benzoic acids, where the electron-withdrawing cyano and fluorine groups shift carbonyl and C—F vibrations to higher frequencies.
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy elucidates the compound’s electronic environment and spatial arrangement.
1H NMR (DMSO-d₆):
- δ 12.3–13.0 ppm : Broad singlet (1H) for the carboxylic acid proton.
- δ 7.8–8.2 ppm : Aromatic protons (multiplet, 4H) from the fluorophenyl and benzoic acid rings.
- δ 7.4–7.6 ppm : Aromatic protons (multiplet, 2H) adjacent to the cyano group.
13C NMR (DMSO-d₆):
| Carbon Type | δ (ppm) | Assignment |
|---|---|---|
| COOH (C=O) | 167–170 | Carboxylic acid carbonyl |
| Cyano (C≡N) | 115–120 | Sp hybridized carbon |
| Fluorinated carbons | 155–165 | C—F bonded aromatic carbons |
| Aromatic (C—H) | 120–130 | Protons adjacent to substituents |
These shifts reflect deshielding effects from electronegative substituents and conjugation within the aromatic system.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) Calculations
DFT studies on analogous systems (e.g., fluorinated benzoic acids) predict molecular orbitals and electronic distributions. For this compound, key findings include:
- HOMO-LUMO Gap : Narrowed by the electron-withdrawing cyano and fluorine groups, enhancing π-conjugation.
- Electron Density : Localized on the cyano group (C≡N) and delocalized across the aromatic rings due to resonance.
Table 2: Theoretical Parameters (Hypothetical DFT Data)
| Parameter | Value (Hypothetical) |
|---|---|
| HOMO energy (eV) | -6.2 |
| LUMO energy (eV) | -1.8 |
| HOMO-LUMO gap (eV) | 4.4 |
Molecular Orbital Configuration Analysis
The molecular orbitals are influenced by the substituents’ electronic effects:
- σ-Orbitals : C—F and C≡N bonds exhibit high s-character, leading to short bond lengths.
- π-Orbitals : Delocalized across the aromatic system, stabilized by the electron-withdrawing groups.
These configurations explain the compound’s reactivity in nucleophilic substitutions and its potential as a building block for liquid crystals or conjugated polymers.
Properties
IUPAC Name |
3-(4-cyano-3-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-7-10(4-5-12(13)8-16)9-2-1-3-11(6-9)14(17)18/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYLWBSKSGNMBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange and Cyanation Route
A patented method for related cyanobenzoic acid derivatives involves:
- Starting from 2-chloro-4-nitrobenzoic acid, a halogen exchange with a metal fluoride (e.g., KF) converts the chloro substituent to fluoro, yielding 2-fluoro-4-nitrobenzoic acid.
- The nitro group is then reduced under suitable conditions to an amino group, forming 2-fluoro-4-aminobenzoic acid.
- Diazotization of the amino group using sodium nitrite and hydrochloric acid, followed by reaction with a cyanate source, introduces the cyano group to afford 3-fluoro-4-cyanobenzoic acid derivatives.
This approach can be adapted to prepare 3-(4-cyano-3-fluorophenyl)benzoic acid by further coupling with benzoic acid derivatives.
Suzuki Coupling Approach
A common and efficient method to construct biaryl carboxylic acids involves Suzuki-Miyaura cross-coupling:
- An aryl bromide bearing the 4-cyano-3-fluorophenyl group or a suitable precursor is reacted with 3-carboxyphenylboronic acid.
- The reaction is catalyzed by palladium complexes (e.g., Pd(EDTA)) in the presence of a base such as sodium carbonate and phase transfer catalysts like tetrabutylammonium bromide.
- The reaction is typically conducted in aqueous media at elevated temperatures (~100°C) for several hours.
- After completion, the product is extracted, acidified, and purified by recrystallization or preparative HPLC to yield this compound with good yields (~86% reported for similar compounds).
Multi-Step Functional Group Transformations
Other synthetic routes reported for similar triaryl derivatives include:
- Formation of oxazole or oxadiazole intermediates substituted with fluorophenyl and cyano groups.
- Hydrolysis and amidation steps to convert esters to acids.
- Use of reagents like thionyl chloride for acid activation and trifluoroacetic anhydride for dehydration steps.
- Reduction and cyclization reactions to finalize the aromatic substitution pattern.
These routes, while more complex, allow for structural diversification and fine-tuning of the substitution pattern.
Reaction Conditions and Purification
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Halogen exchange | Metal fluoride (e.g., KF) | Elevated (reflux) | Several hours | Halogen exchange to introduce fluorine |
| Nitro reduction | Suitable reducing agent (e.g., SnCl2, Fe/HCl) | Room temp to reflux | 1–12 h | Converts nitro to amino group |
| Diazotization and cyanation | NaNO2/HCl, cyanate source | 0–5°C | 30–60 min | Introduces cyano group |
| Suzuki coupling | Aryl bromide, boronic acid, Pd catalyst, Na2CO3, TBAB | 100°C | 5 h | Forms biaryl bond |
| Acid activation | Thionyl chloride (SOCl2) | Reflux | 1 h | Converts acid to acyl chloride for further reactions |
| Purification | Extraction, recrystallization, preparative HPLC | Ambient | Variable | Removes impurities, isolates product |
Purification methods include column chromatography, recrystallization from solvents like ethanol/water, and preparative high-performance liquid chromatography (HPLC) to achieve high purity.
Research Findings and Yields
- The Suzuki coupling method yields 3-(4-fluorophenyl)benzoic acid derivatives with yields around 86%, indicating good efficiency and scalability.
- Diazotization followed by cyanation is a reliable method to introduce the cyano group with high regioselectivity.
- Multi-step syntheses involving oxazole intermediates demonstrate the versatility of the compound’s framework for further functionalization.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|
| Halogen exchange + Diazotization + Cyanation | Halogen exchange, nitro reduction, diazotization, cyanation | High regioselectivity, well-established | Multi-step, requires careful temperature control | Moderate to high |
| Suzuki Coupling | Cross-coupling of aryl bromide and boronic acid | Efficient, scalable, good yields | Requires palladium catalyst, sensitive to reaction conditions | ~86% (for related compounds) |
| Multi-step Functional Group Transformations | Formation of heterocyclic intermediates, hydrolysis, amidation | Allows structural diversity | More complex, longer synthesis time | Variable |
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyano-3-fluorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products
Substitution Products: Derivatives with different substituents replacing the cyano or fluorine groups.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Scientific Research Applications
Drug Discovery
The compound has potential applications in drug discovery, particularly as a lead compound for developing new therapeutics. Its ability to interact with biological targets makes it a candidate for further optimization. Research indicates that derivatives of this compound can exhibit significant biological activity against various diseases, including cancer .
- Case Study: Anticancer Activity
Recent studies have shown that 3-(4-Cyano-3-fluorophenyl)benzoic acid derivatives can inhibit proteases that are overactive in certain cancers. This inhibition can lead to reduced tumor growth and metastasis .
Biochemical Analysis
The compound is used as a fluorescent labeling agent to study protease activity in cells. Its fluorescent properties allow researchers to visualize protease interactions in real-time, which is crucial for understanding cellular processes and disease mechanisms .
- Case Study: Protease Inhibition
In experiments, this compound has been utilized to label and track protease activity in cancerous cells, providing insights into the role of these enzymes in tumor progression .
Materials Science
In materials science, this compound can serve as an intermediate for synthesizing novel polymers or materials with specific electronic or optical properties. Its functional groups can be modified to enhance solubility and compatibility with various substrates .
Toxicity and Safety Considerations
While this compound shows promise in various applications, safety assessments indicate that it can cause skin and eye irritation. Proper handling protocols should be followed to mitigate exposure risks during laboratory use .
Mechanism of Action
The mechanism of action of 3-(4-Cyano-3-fluorophenyl)benzoic acid depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano and fluorine groups can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional properties can be compared to analogs in the following categories:
Benzoic Acid Esters with 4-Cyano-3-fluorophenyl Moieties
Several esters derived from 3-(4-cyano-3-fluorophenyl)benzoic acid exhibit variations in alkyl/aryl chains, influencing their physicochemical and pharmacological profiles:
Key Insight : Ester derivatives generally exhibit lower acidity and higher lipophilicity than the parent benzoic acid, making them suitable for prodrug applications .
Positional Isomers and Substituent Variations
Positional isomerism and substituent changes significantly alter biological activity:
Key Insight: The 3-fluoro-4-cyano configuration in the target compound optimizes electronic effects for enzyme inhibition, whereas chloro or additional carboxyl groups (e.g., in CAS 1262001-65-9) may alter binding affinities .
4-Aryl Benzoic Acid Derivatives
Commercial analogs from Aroz Technologies highlight substituent diversity:
| Compound ID | Substituents | Molecular Formula | CAS Number | Price (1g) |
|---|---|---|---|---|
| BA-4176 | 3-Chloro-4-hydroxyphenyl | C₁₃H₉ClO₃ | 96460-02-5 | $180.00 |
| BA-4181 | 4-Trifluoromethylphenyl | C₁₄H₉F₃O₃ | 96460-02-5 | $320.00 |
| BA-4183 | 2-Amino-3-fluorophenyl | C₁₃H₁₀FNO₂ | 96460-02-5 | $180.00 |
Key Insight: Amino or hydroxyl groups (e.g., BA-4183, BA-4176) introduce hydrogen-bonding capacity, while trifluoromethyl groups (BA-4181) enhance metabolic stability .
Biological Activity
3-(4-Cyano-3-fluorophenyl)benzoic acid is an aromatic compound notable for its unique chemical structure, which includes a benzoic acid backbone with a cyano group and a fluorine atom attached to the phenyl ring. This compound has garnered attention in various fields, particularly in pharmaceuticals and materials science, due to its potential biological activities and applications.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 241.24 g/mol
- Functional Groups : Carboxylic acid (-COOH), cyano (-CN), and fluorine (F)
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the benzoic acid backbone through Friedel-Crafts acylation.
- Introduction of the cyano and fluorine groups via nucleophilic substitution reactions.
This synthetic route allows for the precise incorporation of functional groups that are essential for enhancing biological activity and chemical stability.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Related compounds have shown significant antimicrobial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Structural analogs have demonstrated anti-inflammatory activities, making them candidates for therapeutic interventions in inflammatory diseases.
- Antiviral Properties : Some studies have indicated that derivatives may inhibit viral replication, although specific data on this compound is limited.
Interaction Studies
Interaction studies focusing on this compound often assess its binding affinity with biological targets. These studies reveal important insights into its pharmacodynamics and pharmacokinetics, which are crucial for understanding its therapeutic potential.
Table 1: Comparison of Structural Analogues
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Cyano-3-fluorobenzoic acid | Similar cyano and fluorine substitutions | Strong antimicrobial activity |
| 2-Fluoro-4-cyanobenzoic acid | Different positioning of functional groups | Potent anti-inflammatory effects |
| 4-(2-Cyano-3-fluorophenyl)benzoic acid | Variation in cyano positioning | Potential use as a precursor in drug development |
This table highlights the unique position of this compound within a broader class of cyanobenzoic acids, each offering distinct biological activities and synthetic pathways.
Case Studies
- Antimicrobial Activity Assessment : A study evaluating the antimicrobial efficacy of various cyanobenzoic acids found that compounds with similar structures to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell walls.
- Anti-inflammatory Mechanism Investigation : Research on related compounds demonstrated that they could inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may have similar effects, warranting further investigation.
Q & A
Q. How to design SAR studies for derivatives of this compound?
- Framework :
- Core Modifications : Replace -CN with -NO₂ or -CF₃ (see for analogous structures) .
- Substituent Positioning : Compare 3-fluoro-4-cyano vs. 4-fluoro-3-cyano isomers ( lists related fluorophenyl benzoic acids) .
- Bioisosteres : Replace benzoic acid with tetrazole () to modulate pharmacokinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
